4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 83717-71-9
VCID: VC15082391
InChI: InChI=1S/C15H10N4O4S/c20-13(9-5-7-10(8-6-9)19(22)23)17-18-14(21)11-3-1-2-4-12(11)16-15(18)24/h1-8H,(H,16,24)(H,17,20)
SMILES:
Molecular Formula: C15H10N4O4S
Molecular Weight: 342.3 g/mol

4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

CAS No.: 83717-71-9

Cat. No.: VC15082391

Molecular Formula: C15H10N4O4S

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide - 83717-71-9

Specification

CAS No. 83717-71-9
Molecular Formula C15H10N4O4S
Molecular Weight 342.3 g/mol
IUPAC Name 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Standard InChI InChI=1S/C15H10N4O4S/c20-13(9-5-7-10(8-6-9)19(22)23)17-18-14(21)11-3-1-2-4-12(11)16-15(18)24/h1-8H,(H,16,24)(H,17,20)
Standard InChI Key VKBANARHLNFTJG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Quinazolinone core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone group at position 4.

  • Sulfanylidene moiety: A thione group (-C=S) at position 2, enhancing reactivity and enabling hydrogen bonding.

  • Nitrobenzamide substituent: A 4-nitrobenzamide group linked to the quinazolinone’s nitrogen at position 3, contributing to electronic effects and biological interactions.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular formulaC₁₅H₁₀N₄O₄S
Molecular weight342.3 g/mol
CAS registry number83717-71-9
IUPAC name4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Hydrogen bond acceptors9
Hydrogen bond donors1
LogP2.39 (predicted)

The nitro group (-NO₂) introduces strong electron-withdrawing effects, polarizing the benzamide ring and influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized via multistep reactions, typically involving:

  • Quinazolinone formation: Cyclization of anthranilic acid derivatives with thiourea under acidic conditions.

  • Sulfanylidene introduction: Thionation using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane.

  • Benzamide coupling: Amide bond formation between 4-nitrobenzoyl chloride and the quinazolinone amine group .

A representative synthetic pathway is summarized below:

StepReactionReagents/ConditionsYield (%)
1Cyclization to quinazolinoneAnthranilic acid, thiourea, HCl, reflux65–70
2ThionationP₂S₅, dioxane, 80°C, 6 h85
3Benzamide coupling4-nitrobenzoyl chloride, DMF, Et₃N, rt78

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance reaction efficiency and purity. Automated purification systems using reverse-phase chromatography achieve >98% purity, critical for pharmacological applications .

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 8.15 ppm (aromatic protons), δ 12.3 ppm (NH, broad), and δ 2.9 ppm (sulfanylidene proton).

    • ¹³C NMR: Peaks at 180.5 ppm (C=S), 167.2 ppm (C=O), and 148.6 ppm (NO₂) .

  • Infrared Spectroscopy (IR): Bands at 1665 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity, showing a single peak at retention time 6.8 min.

Mechanism of Action and Biochemical Interactions

Target Engagement

Molecular docking studies reveal binding to hCA IX’s active site (PDB: 3IAI) via:

  • Hydrogen bonds between the sulfanylidene sulfur and Thr199.

  • π-π stacking between the nitrobenzamide and Phe131 .

Downstream Effects

Inhibition of hCA IX disrupts intracellular pH regulation, sensitizing cancer cells to chemotherapy. Concurrent ROS generation from nitro group reduction exacerbates oxidative stress .

Applications in Medicinal Chemistry

Lead Optimization

Structural analogs with modified nitro positions show enhanced bioavailability. For example, 3-nitro derivatives exhibit 40% higher intestinal absorption in rat models .

Drug Delivery Systems

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility and tumor accumulation in vivo.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitro and sulfanylidene groups to optimize potency.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors or radiotherapy.

  • Toxicokinetic Modeling: Predictive assays for hepatic metabolism and long-term toxicity.

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